molecular formula C18H18N2O3S B10889363 Ethyl 4-cyano-5-(3,4-dimethylbenzamido)-3-methylthiophene-2-carboxylate

Ethyl 4-cyano-5-(3,4-dimethylbenzamido)-3-methylthiophene-2-carboxylate

Cat. No.: B10889363
M. Wt: 342.4 g/mol
InChI Key: AZESZNWASXDUDF-UHFFFAOYSA-N
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Description

ETHYL 4-CYANO-5-[(3,4-DIMETHYLBENZOYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a cyano group, a dimethylbenzoyl group, and a thiophene ring

Preparation Methods

The synthesis of ETHYL 4-CYANO-5-[(3,4-DIMETHYLBENZOYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the cyano group: This step often involves nucleophilic substitution reactions using cyanide sources.

    Attachment of the dimethylbenzoyl group: This can be done through acylation reactions using dimethylbenzoyl chloride.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

ETHYL 4-CYANO-5-[(3,4-DIMETHYLBENZOYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, leading to the formation of substituted derivatives.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 4-CYANO-5-[(3,4-DIMETHYLBENZOYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 4-CYANO-5-[(3,4-DIMETHYLBENZOYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The cyano group and the dimethylbenzoyl group play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The thiophene ring provides structural stability and contributes to the compound’s overall activity.

Comparison with Similar Compounds

Similar compounds to ETHYL 4-CYANO-5-[(3,4-DIMETHYLBENZOYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE include other thiophene derivatives and cyano-substituted compounds. Compared to these, ETHYL 4-CYANO-5-[(3,4-DIMETHYLBENZOYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Some similar compounds include:

    Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring but differ in other substituents.

    Cyano-substituted benzoates: These compounds have a cyano group and a benzoate structure but lack the thiophene ring.

This uniqueness makes ETHYL 4-CYANO-5-[(3,4-DIMETHYLBENZOYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE a valuable compound for further research and development.

Properties

Molecular Formula

C18H18N2O3S

Molecular Weight

342.4 g/mol

IUPAC Name

ethyl 4-cyano-5-[(3,4-dimethylbenzoyl)amino]-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C18H18N2O3S/c1-5-23-18(22)15-12(4)14(9-19)17(24-15)20-16(21)13-7-6-10(2)11(3)8-13/h6-8H,5H2,1-4H3,(H,20,21)

InChI Key

AZESZNWASXDUDF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=C(C=C2)C)C)C#N)C

Origin of Product

United States

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